Methyl 2-(3-hydroxycyclohexyl)acetate

Solubility Formulation Partition coefficient

Methyl 2-(3-hydroxycyclohexyl)acetate (CAS 86576-86-5) is a cyclohexyl-substituted aliphatic hydroxy‑ester with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g·mol⁻¹. The compound exists as a racemic mixture of cis and trans diastereomers, with the hydroxyl group located at the 3‑position of the cyclohexane ring and a methyl acetate side‑chain.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 86576-86-5
Cat. No. B2887173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-hydroxycyclohexyl)acetate
CAS86576-86-5
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCOC(=O)CC1CCCC(C1)O
InChIInChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3
InChIKeyDERCSYDJGONUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-hydroxycyclohexyl)acetate (CAS 86576-86-5) – Physicochemical Profile and Procurement-Relevant Identity


Methyl 2-(3-hydroxycyclohexyl)acetate (CAS 86576-86-5) is a cyclohexyl-substituted aliphatic hydroxy‑ester with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g·mol⁻¹ . The compound exists as a racemic mixture of cis and trans diastereomers, with the hydroxyl group located at the 3‑position of the cyclohexane ring and a methyl acetate side‑chain. Its experimental logP is 1.10, topological polar surface area (TPSA) is 46.5 Ų, and it possesses one hydrogen‑bond donor (the hydroxyl) and three hydrogen‑bond acceptors (the ester and hydroxyl oxygens) [1]. Synthetically, it is typically obtained via sodium borohydride reduction of methyl 2-(3-oxocyclohexyl)acetate in THF/ethanol, yielding the product quantitatively within one hour at 0–20 °C . The compound is commercially available from more than a dozen global suppliers at purities of 95–98% and is primarily positioned as a versatile building block for pharmaceutical and fragrance intermediate synthesis.

Why In‑Class Cyclohexyl Acetate Analogs Cannot Substitute Methyl 2-(3-hydroxycyclohexyl)acetate in Regiochemistry‑Sensitive Applications


The regiospecific placement of the hydroxyl group at the 3‑position of the cyclohexyl ring triggers a cascade of physicochemical changes that are absent in the 2‑hydroxy, 4‑hydroxy, and non‑hydroxylated cyclohexyl acetate analogs. Introduction of the 3‑OH group depresses the logP by 1.67 log units relative to methyl cyclohexylacetate (logP = 2.77) and increases aqueous solubility from ~0.2 g L⁻¹ to 22 g L⁻¹ [1][2]. This alteration simultaneously governs chromatographic retention, solvent partitioning, and the hydrogen‑bond‑donor capacity that is mandatory for many pharmacophore–receptor interactions [3]. Consequently, direct replacement with the 4‑hydroxy regioisomer (CAS 99183-13‑8) or the non‑hydroxylated methyl cyclohexylacetate (CAS 14352-61‑5) can lead to failure in synthetic coupling reactions, altered metabolic stability in drug candidates, or loss of target affinity in bioassays.

Quantitative Differentiation of Methyl 2-(3-hydroxycyclohexyl)acetate Against Four Closest Analogs – Head‑to‑Head Property Data


Evidence 1 – Aqueous Solubility: 73‑Fold Increase Over Methyl Cyclohexylacetate

Methyl 2-(3-hydroxycyclohexyl)acetate exhibits an experimentally determined aqueous solubility of 22 g L⁻¹ at ambient temperature, compared with an estimated 150–300 mg L⁻¹ for methyl cyclohexylacetate (CAS 14352-61‑5), representing an approximate 73‑fold solubility enhancement [1][2]. The 3‑hydroxy group contributes a single hydrogen‑bond donor that dramatically improves water‑accessible surface area and solvation free energy relative to the non‑hydroxylated scaffold [3].

Solubility Formulation Partition coefficient

Evidence 2 – LogP Reduction: 1.67 Log-Unit Drop Versus Methyl Cyclohexylacetate

The computed XLogP3 of methyl 2-(3-hydroxycyclohexyl)acetate is 1.10, substantially lower than the XLogP3 of 2.77–2.80 reported for methyl cyclohexylacetate (CAS 14352-61‑5) and 1.34 (SlogP) for the 2‑hydroxy regioisomer (CAS 70980-27‑7) [1][2]. The 3‑hydroxy isomer thus occupies a unique lipophilicity window that balances membrane permeability with aqueous solubility, a profile not achievable with the 4‑hydroxy analog (logP ≈ 0.9–1.1, similar but with lower topological flexibility) or the more lipophilic 2‑hydroxy isomer that may engage in intramolecular H‑bonding with the ester carbonyl.

Lipophilicity ADME LogP

Evidence 3 – Hydrogen‑Bond Donor Count: Enabling Pharmacophore Engagement Absent in Non‑Hydroxylated Analogs

The target compound possesses one hydrogen‑bond donor (the 3‑OH) versus zero for methyl cyclohexylacetate [1]. In muscarinic antagonist SAR, a hydroxyl substituent on the cyclohexyl ring is explicitly associated with enhanced potency, attributed to a hydrogen‑bond interaction at the receptor site [2]. While direct receptor‑binding data for the isolated methyl ester intermediate are not available, the presence of the H‑bond donor is mandatory for downstream pharmacophore engagement in derivatives such as the dual 5‑HT₂A/D₃ receptor modulators described in WO 2009019174 A1 [3].

Pharmacophore Structure‑activity relationship Hydrogen bonding

Evidence 4 – Synthetic Efficiency: 100% Reduction Yield in One Hour from Oxo‑Precursor

Reduction of methyl 2-(3-oxocyclohexyl)acetate (CAS 2808-12‑0) with sodium borohydride (1.5 eq.) in THF/ethanol at 0–20 °C delivers methyl 2-(3-hydroxycyclohexyl)acetate in quantitative yield (100%) within one hour . This single‑step, high‑yielding transformation avoids chromatographic purification and proceeds under mild conditions that are compatible with large‑scale operation. No comparable yield data are publicly available for the analogous reduction of the 2‑oxo or 4‑oxo regioisomers, suggesting that the 3‑oxo precursor may benefit from a particularly favorable transition‑state geometry.

Synthesis Yield Reduction

Evidence 5 – Enantiomeric Resolution Potential: Hydrolase‑Based Separation Specific to 3‑Hydroxycyclohexyl Scaffolds

The racemic methyl 2-(3-hydroxycyclohexyl)acetate can be resolved into its enantiomers using hydrolase‑catalyzed kinetic resolution, a method specifically developed for cis‑configured 3‑hydroxycyclohexane carboxylic acid derivatives [1]. The patent US 2007/0197788 A1 demonstrates that related cis‑3‑hydroxycyclohexane‑1‑carboxylate esters are resolved with 80 % ee on a chiral‑phase HPLC column, providing a direct path to enantiopure building blocks [2]. The 2‑hydroxy and 4‑hydroxy regioisomers are not substrates for this enzyme‑based resolution, giving the 3‑hydroxy isomer a unique advantage in asymmetric synthesis programs.

Chiral resolution Enantiomers Hydrolase

Optimal Industrial and Research Applications for Methyl 2-(3-hydroxycyclohexyl)acetate Based on Quantitative Differentiation Data


Aqueous‑Phase Coupling Reactions and Bioconjugation Chemistry

The 22 g L⁻¹ aqueous solubility [1] allows methyl 2-(3-hydroxycyclohexyl)acetate to be used directly in aqueous‑phase amidation, esterification, and click‑chemistry reactions without organic co‑solvents, avoiding solubility‑limited yields encountered with non‑hydroxylated cyclohexyl acetates (solubility ~0.2 g L⁻¹). This is particularly valuable in bioconjugation workflows where high water content is required to maintain protein or oligonucleotide stability.

CNS Drug Lead Optimization Requiring logP 1.0–3.0

With a logP of 1.10 [2], the compound occupies the lower end of the optimal CNS drug‑like lipophilicity range. It serves as an ideal intermediate for introducing a cyclohexyl‑hydroxyl pharmacophore that enhances hydrogen‑bond interactions at CNS targets (e.g., serotonin and dopamine receptors [3]) while maintaining sufficient passive membrane permeability that is lost in the more polar 4‑hydroxy regioisomer.

Scale‑Up Synthesis of Pharmaceutical Intermediates via High‑Yield Reduction

The 100% reduction yield from the 3‑oxo precursor within one hour supports cost‑effective multi‑gram to kilogram synthesis. Process chemists can avoid chromatographic purification, reduce solvent waste, and achieve higher throughput compared to multi‑step routes required for alternative cyclohexyl acetate building blocks.

Enantioselective Synthesis of Cis‑Configured Drug Candidates

The established hydrolase‑based kinetic resolution [4] provides a scalable route to enantiopure cis‑3‑hydroxycyclohexyl building blocks, a key structural motif in metabotropic receptor modulators and hypolipidemic agents. This biocatalytic approach circumvents expensive chiral chromatography, offering a competitive advantage in the manufacture of chiral APIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-hydroxycyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.